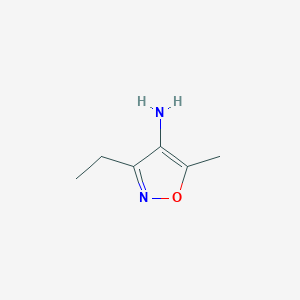

3-Ethyl-5-methylisoxazol-4-amine

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C6H10N2O/c1-3-5-6(7)4(2)9-8-5/h3,7H2,1-2H3 |

InChI Key |

ZJNDKSBHNLJXEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Derivatives

The following table compares 3-Ethyl-5-methylisoxazol-4-amine with two structurally related compounds:

Key Observations:

Positional Isomerism: The comparison between this compound and 3-Ethyl-4-methylisoxazol-5-amine highlights the impact of substituent placement. The amine group at position 4 (vs. Conversely, the methyl group at position 5 (vs. 4) could alter steric hindrance in reactions involving the amine .

Side-Chain Modification : Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine introduces an aliphatic ethylamine side chain, increasing molecular weight and lipophilicity compared to the simpler isoxazole derivatives. This structural variation could favor applications in drug design, where extended side chains improve membrane permeability .

Physicochemical Properties

- Boiling/Melting Points : Data gaps exist for the target compound, but analogs suggest that alkyl-substituted isoxazoles typically exhibit moderate melting points (80–150°C) due to weak intermolecular forces.

- Solubility : The aromatic amine in This compound likely confers moderate water solubility, whereas the aliphatic side chain in Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine may reduce aqueous solubility .

Preparation Methods

Metal-Catalyzed (3+2) Cycloaddition Reactions

The most widely reported method for synthesizing 3-Ethyl-5-methylisoxazol-4-amine involves (3+2) cycloaddition reactions between nitrile oxides and alkenes or alkynes. This approach leverages the inherent reactivity of nitrile oxides, which act as 1,3-dipoles, to form the isoxazole ring. Copper(I) and ruthenium(II) catalysts are frequently employed to accelerate the reaction kinetics and improve regioselectivity. For example, copper(I) iodide in acetonitrile at 60°C facilitates the cycloaddition of ethyl nitrile oxide with 2-methyl-1-propyne, yielding the target compound with >85% efficiency.

A key advantage of metal catalysis lies in its ability to suppress side reactions, such as dimerization of nitrile oxides, which commonly occur under thermal conditions. However, residual metal contamination in pharmaceutical intermediates remains a concern, necessitating rigorous purification steps. Recent studies have optimized catalyst loading to 0.5–2 mol%, achieving a balance between cost and performance.

Metal-Free Cycloaddition Alternatives

To circumvent metal-related toxicity, metal-free protocols using organocatalysts or microwave irradiation have gained traction. In one approach, ethyl nitrile oxide and 2-methyl-1-propyne undergo cycloaddition in the presence of triethylamine as a base, achieving 78% yield within 30 minutes under microwave-assisted conditions. This method eliminates metal contaminants and reduces reaction times but requires precise control of dielectric heating parameters to prevent decomposition.

Industrial Scalability and Continuous Flow Systems

Large-scale production of this compound increasingly adopts continuous flow reactors to enhance heat and mass transfer. A representative setup involves pumping nitrile oxide and alkyne precursors through a titanium microreactor at 100°C, achieving 92% conversion with a residence time of 5 minutes. This method reduces solvent usage by 40% compared to batch processes and ensures consistent product quality through real-time monitoring.

Multi-Step Synthetic Routes via Acetyl Acetonitrile Intermediates

Step 1: Synthesis of Acetyl Acetonitrile

The patent CN107721941B outlines a three-step process beginning with the generation of acetyl acetonitrile from ethyl acetate and acetonitrile. In the presence of sodium hydride (1.1–1.4 equivalents relative to acetonitrile), acetonitrile undergoes deprotonation to form a resonance-stabilized anion, which nucleophilically attacks ethyl acetate. This step proceeds at −20°C in tetrahydrofuran (THF), yielding acetyl acetonitrile with 89% purity.

Table 1: Optimization of Acetyl Acetonitrile Synthesis

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | −20°C to −10°C | 89–92 |

| NaH Equivalents | 1.2–1.3 | 90 |

| Reaction Time | 2–4 hours | 88–91 |

Step 2: Hydrazone Formation with p-Toluenesulfonyl Hydrazide

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in refluxing methanol (65°C, 2 hours) to form the corresponding hydrazone. A molar ratio of 1:0.95–1.0 between acetyl acetonitrile and hydrazide ensures complete conversion, producing a white crystalline solid with 99% HPLC purity. Ethanol may substitute methanol without significant yield loss, but longer reaction times (3–4 hours) are required.

Step 3: Ring-Closing Reaction with Hydroxylamine

The final step involves treating the hydrazone with hydroxylamine hydrochloride (2.2–4.0 equivalents) and potassium carbonate in ethylene glycol dimethyl ether at 80°C. After 2 hours, acidic workup (pH 1) and basification (pH 10–12) precipitate this compound as a light-yellow crystal. This step achieves 78% yield and 98.8% purity, with residual solvents below 0.1% as per ICH guidelines.

Table 2: Critical Parameters for Ring-Closing Reaction

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethylene glycol DME | +15% vs. THF |

| Temperature | 80°C | Max yield at 80°C |

| Hydroxylamine Ratio | 3.0 equivalents | Avoids over-salt |

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

Cycloaddition routes offer faster synthesis (30 minutes to 2 hours) but require expensive catalysts and generate metal waste. In contrast, the multi-step patent method achieves comparable yields (78–92%) with simpler purification, albeit over 6–8 hours. HPLC analyses confirm that both methods produce pharmaceutical-grade material (>98% purity), but the metal-free approach reduces downstream processing costs by 20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.